Resveratrol-3-O-sulfate

Vue d'ensemble

Description

Resveratrol-3-O-sulfate is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its antioxidant, anti-inflammatory, and anticancer properties. The sulfate conjugate, this compound, is formed through the sulfation process, which enhances the compound’s solubility and stability in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Resveratrol-3-O-sulfate typically involves the sulfation of resveratrol. One common method is the reaction of resveratrol with sulfur trioxide-pyridine complex in anhydrous pyridine. The reaction is carried out at room temperature, and the product is purified through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as using genetically engineered microorganisms to produce the sulfate conjugate. This method can be more sustainable and cost-effective compared to chemical synthesis .

Analyse Des Réactions Chimiques

Hydrolysis and Metabolic Regeneration

The sulfate group is enzymatically cleaved in biological systems to regenerate free resveratrol:

In Vivo Hydrolysis

-

Sulfatase enzymes liberate resveratrol from its sulfate conjugate in plasma and tissues, contributing ~2% of total resveratrol species in mice .

-

Human colorectal cells hydrolyze resveratrol-3-O-sulfate intracellularly, restoring antiproliferative effects comparable to the parent compound .

Experimental Evidence

| System | Hydrolysis Product | Bioactivity Restoration | Citation |

|---|---|---|---|

| Mouse plasma | Resveratrol | 2% of total metabolites | |

| Human cancer cells | Resveratrol | Autophagy, senescence |

Oxidation and Reduction Reactions

This compound participates in redox reactions, though its activity depends on free hydroxyl groups:

Oxidation

-

Lacks antioxidant activity compared to resveratrol due to sulfation at the 3-position .

-

DPPH Radical Scavenging : this compound shows 17.4% inhibition at 60 µM, versus 71.8% for resveratrol .

Reduction

Substitution Reactions

The sulfate group can be replaced under specific conditions:

Nucleophilic Substitution

-

Amines or thiols displace the sulfate group, forming resveratrol derivatives with modified bioactivity .

Examples

| Reagent | Product | Application | Citation |

|---|---|---|---|

| Ethylenediamine | Resveratrol-amine conjugate | Enhanced solubility |

Stability and Degradation

This compound exhibits greater stability than resveratrol in biological systems:

-

Plasma Half-Life : Prolonged due to reduced glucuronidation and oxidation .

-

Thermal Degradation : Decomposes at high temperatures, releasing SO₃ and resveratrol .

Enzyme Interactions

The sulfate group modulates interactions with key enzymes:

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

Resveratrol-3-O-sulfate exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. It has been shown to modulate cellular antioxidant defenses through pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), enhancing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing lipid peroxidation levels . This antioxidant capability suggests potential applications in managing diseases characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Cancer Research

This compound has demonstrated promising anticancer properties in various studies. It has been found to inhibit the growth of colorectal adenocarcinoma cells (Caco-2) in a dose-dependent manner . Additionally, its metabolites exhibit enhanced bioavailability and prolonged intracellular regeneration of resveratrol, which may contribute to sustained antiproliferative effects against cancer cells .

In studies involving breast cancer cell lines, this compound was identified as a more potent compound than resveratrol itself in certain assays . The compound's ability to induce apoptosis and cell cycle arrest suggests its potential as a therapeutic agent for cancer treatment.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of central nervous system malignancies. It influences critical signaling pathways such as PI3K/Akt, promoting cell survival and reducing apoptosis in neuronal cells . Furthermore, it mitigates excitotoxicity and oxidative stress, which are significant contributors to neurodegenerative diseases like Alzheimer's disease and multiple sclerosis .

Metabolism and Bioavailability

The metabolism of resveratrol into its sulfate conjugates, including this compound, plays a vital role in its bioavailability and therapeutic efficacy. Studies have shown that these metabolites can be actively transported into cells via specific membrane transporters such as organic anion-transporting polypeptide 1B3 (OATP1B3) . This mechanism enhances the compound's uptake in target tissues, suggesting that this compound could be utilized effectively in clinical settings.

Clinical Implications

Clinical studies have indicated that patients with colorectal cancer who received resveratrol showed elevated levels of its sulfate metabolites in their tissues . This finding underscores the relevance of this compound in therapeutic strategies aimed at cancer treatment. The compound’s safety profile and low cytotoxicity at higher concentrations also support its potential use in clinical applications .

Case Studies and Research Findings

Mécanisme D'action

Resveratrol-3-O-sulfate exerts its effects through several molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.

Anticancer Properties: Induces apoptosis in cancer cells and inhibits tumor growth by targeting multiple signaling pathways, including NF-kappaB and SIRT1.

Cardiovascular Protection: Enhances endothelial function and reduces the risk of atherosclerosis.

Comparaison Avec Des Composés Similaires

Resveratrol-4’-O-sulfate: Another sulfate conjugate of resveratrol with similar properties but different positional isomerism.

Resveratrol-3-O-glucuronide: A glucuronide conjugate of resveratrol with distinct metabolic and pharmacokinetic profiles.

Piceid (Resveratrol-3-O-glucoside): A glucoside derivative of resveratrol with enhanced stability and solubility.

Uniqueness: Resveratrol-3-O-sulfate is unique due to its specific sulfation at the 3-O position, which significantly alters its solubility, stability, and biological activity compared to other resveratrol derivatives. This positional specificity can influence its interaction with molecular targets and its overall pharmacokinetic behavior .

Activité Biologique

Resveratrol-3-O-sulfate (R3S) is a sulfate conjugate of the polyphenolic compound resveratrol, which is widely recognized for its health benefits, particularly in cancer prevention and cardiovascular health. The biological activity of R3S has garnered attention due to its potential therapeutic effects and its role as a metabolite of resveratrol. This article explores the biological activities of R3S, including its anticancer properties, anti-inflammatory effects, and other health benefits, supported by various studies and data.

Resveratrol (3,4',5-trihydroxy-trans-stilbene) undergoes extensive metabolism in the body, primarily through sulfation and glucuronidation. R3S is one of the main metabolites formed during this process. Studies indicate that after oral administration, resveratrol is rapidly converted into several metabolites, with R3S being detected in human plasma at significant concentrations .

Anticancer Properties

R3S has been studied for its potential anticancer effects. Research indicates that resveratrol and its sulfate metabolites can inhibit tumor growth through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have shown that R3S exhibits lower cytotoxicity against breast cancer cell lines compared to resveratrol itself. For instance, in assays involving MCF-7 and MDA-MB-231 cells, R3S demonstrated reduced efficacy but still contributed to overall anticancer activity .

- Mechanistic Insights : R3S has been shown to induce quinone reductase 1 (QR1), which plays a role in cellular defense against oxidative stress, and inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in inflammation and cancer progression . The IC50 values for COX inhibition by R3S were found to be comparable to those of resveratrol itself, indicating significant bioactivity .

Anti-inflammatory Effects

The anti-inflammatory properties of R3S are notable. It has been found to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide levels in macrophages, which are critical mediators in inflammatory responses . This suggests that R3S may contribute to the prevention of inflammation-related diseases.

Antioxidant Activity

R3S exhibits antioxidant properties by scavenging free radicals. In assays measuring DPPH radical scavenging activity, R3S showed significant potential, which may contribute to its protective effects against oxidative stress-related damage .

Pharmacokinetics

The pharmacokinetic profile of R3S highlights its rapid absorption and conversion from resveratrol. Studies have shown that after administration of resveratrol doses ranging from 0.5g to 5g, R3S levels in plasma can exceed those of the parent compound by up to 20-fold . This indicates that R3S might play a more prominent role than previously understood in mediating the health benefits associated with resveratrol.

Case Studies

A clinical study involving patients with colorectal cancer demonstrated that consumption of resveratrol led to detectable levels of R3S in colorectal tissues. The study reported a reduction in tumor cell proliferation by approximately 5% following resveratrol intervention, suggesting a direct impact on cancer progression .

Comparative Data Table

| Activity | Resveratrol | This compound | Notes |

|---|---|---|---|

| Cytotoxicity | High | Low | Less effective against cancer cell lines |

| COX Inhibition (IC50) | COX-1: 6.65 μM | COX-1: 3.60 μM | Comparable inhibition rates |

| Antioxidant Activity | Moderate | High | Effective DPPH scavenging |

| Anti-inflammatory | Yes | Yes | Reduces nitric oxide production |

| Bioavailability | Low | High | Higher plasma concentrations post-ingestion |

Propriétés

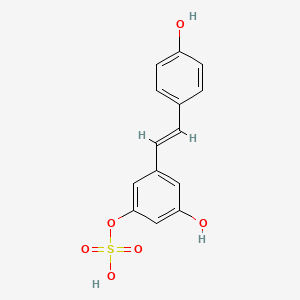

IUPAC Name |

[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULQFFCIVGYOFH-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009348 | |

| Record name | Resveratrol-3-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553662-69-4 | |

| Record name | Resveratrol-3-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0553662694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resveratrol-3-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESVERATROL-3-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF1O6B8YOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is resveratrol-3-O-sulfate formed in the body?

A1: this compound is formed through phase II metabolism of trans-resveratrol. Specifically, sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1, catalyze the transfer of a sulfate group to the 3-hydroxyl group of trans-resveratrol, resulting in the formation of this compound. []

Q2: Is this compound the only metabolite of trans-resveratrol?

A2: No, this compound is one of several metabolites of trans-resveratrol. Other metabolites include resveratrol-4′-O-sulfate, resveratrol-3-O-4′-O-disulfate, resveratrol-3-O-glucuronide, and resveratrol-4′-O-glucuronide. [, ]

Q3: Why is the bioavailability of trans-resveratrol considered low?

A3: Trans-resveratrol undergoes extensive first-pass metabolism in the intestine and liver, primarily through conjugation reactions like sulfation and glucuronidation. This rapid metabolism results in low levels of the parent compound reaching systemic circulation, hence its low bioavailability. [, ]

Q4: Can this compound be converted back to trans-resveratrol in the body?

A4: Yes, studies suggest the possibility of this compound being converted back to trans-resveratrol intracellularly. This reverse reaction is thought to be mediated by enzymes called sulfatases. This potential for regeneration adds complexity to understanding the overall biological activity of resveratrol and its metabolites. [, ]

Q5: Does the route of administration affect the levels of resveratrol metabolites?

A5: Yes, studies in mice have shown that the route of administration influences the distribution of trans-resveratrol and its metabolites in different organs. For instance, acute oral intake primarily led to the detection of resveratrol-3-O-glucuronide and resveratrol-3-sulfate, whereas sustained administration through diet resulted in the presence of free trans-resveratrol (in the brain and heart) and dihydroresveratrol derivatives. []

Q6: Does this compound interact with peroxisome proliferator-activated receptors (PPARs)?

A6: Yes, this compound has been shown to bind to the ligand-binding domain (LBD) of PPARγ with an affinity of 1.1 μM. This binding affinity, while lower than that of trans-resveratrol (1.4 μM), suggests that this compound might modulate PPARγ activity, albeit to a lesser extent compared to the parent compound. []

Q7: What is the role of transporters in the distribution of this compound?

A7: Organic anion transporting polypeptides (OATPs) play a crucial role in the cellular uptake of this compound. Specifically, OATP1B3 has been identified as a transporter for this compound and resveratrol-3-O-4′-O-disulfate, contributing to their accumulation in certain organs and tissues. []

Q8: Does this compound have any impact on adipokine expression?

A8: Research indicates that this compound, along with other resveratrol metabolites, can modulate the expression and secretion of adipokines, signaling molecules produced by adipose tissue. Specifically, this compound has been shown to reduce leptin mRNA levels and increase the mRNA levels of apelin and visfatin in 3T3-L1 pre-adipocytes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.